![molecular formula C28H36N2O4 B2690153 1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol CAS No. 326874-13-9](/img/structure/B2690153.png)
1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol
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Description
1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol is a useful research compound. Its molecular formula is C28H36N2O4 and its molecular weight is 464.606. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Mexiletine Analogs : Research on derivatives related to 1-(2,6-dimethylphenoxy)aminopropane, a structure somewhat resembling the query compound, has been synthesized and evaluated for pharmacological activities, including effects on heart rate and anticonvulsant properties (L. Xia, P. Ni, M. Ji, 1984).
Molecular Interaction and Activation
- Allosteric Modulators of GABA B Receptors : Compounds with structural similarities, specifically 3-(2,6-bis-iso-propyl-4-hydroxyphenyl)propanols, have been prepared for evaluation as allosteric modulators of GABAB receptors, indicating the potential for neurological or psychiatric application (D. Kerr, J. Khalafy, J. Ong, R. Prager, M. Rimaz, 2007).
Cardioselectivity and Beta-Adrenoceptor Blocking
- Cardioselective Beta-Adrenoceptor Blocking Agents : A series of compounds with a similar structural motif were synthesized and their affinity to beta-1 and beta-2 adrenoceptors was determined, showing substantial cardioselectivity. Such studies highlight the potential of related compounds in cardiovascular research (W. Rzeszotarski, R. Gibson, W. Eckelman, R. Reba, 1979).
Conformational Analyses
- Conformational Analyses of Amino-Propan-1-ol Derivatives : Structural and conformational studies of compounds sharing similar chemical groups provide insights into their potential interactions and stability, crucial for designing drugs with desired properties (W. Nitek, A. Kania, H. Marona, A. Waszkielewicz, E. Żesławska, 2020).
Antioxidant Properties
- Evaluation of Antioxidant Properties : Studies on related phenolic compounds, such as propofol and its derivatives, have been compared for their antioxidant activities, indicating the relevance of such structural features in oxidative stress-related research (M. Rigobello, R. Stevanato, F. Momo, S. Fabris, G. Scutari, R. Boscolo, A. Folda, A. Bindoli, 2004).
properties
IUPAC Name |
1-(2,4-dimethylanilino)-3-[4-[3-(2,4-dimethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-19-5-11-27(21(3)13-19)29-15-23(31)17-33-25-7-9-26(10-8-25)34-18-24(32)16-30-28-12-6-20(2)14-22(28)4/h5-14,23-24,29-32H,15-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQOPFVRXKZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=C(C=C(C=C3)C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) |
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